molecular formula C10H15ClN2O2S B1270854 1-(Phenylsulfonyl)piperazine hydrochloride CAS No. 412293-98-2

1-(Phenylsulfonyl)piperazine hydrochloride

Cat. No. B1270854
M. Wt: 262.76 g/mol
InChI Key: DBKAXFRZGQJNHQ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperazine hydrochloride is a chemical compound with the CAS Number: 412293-98-2. It has a molecular weight of 262.76 and a molecular formula of C10H15ClN2O2S . The compound is solid in physical form and is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 1-(Phenylsulfonyl)piperazine hydrochloride is 1S/C10H14N2O2S.ClH/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)piperazine hydrochloride is a solid compound stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Chemical Properties and Synthesis : “1-(Phenylsulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.76 . It is often used in the synthesis of piperazine derivatives . The methods for synthesizing these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

  • Biological and Pharmaceutical Activity : Piperazine and its derivatives, including “1-(Phenylsulfonyl)piperazine hydrochloride”, show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

  • Chemical Reactivity and Synthesis : The chemical reactivity of piperazine-based synthons, including “1-(Phenylsulfonyl)piperazine hydrochloride”, facilitates its insertion into molecules . This makes it a valuable tool in the synthesis of various bioactive molecules .

  • Presence in Bioactive Molecules : The piperazine moiety, which is present in “1-(Phenylsulfonyl)piperazine hydrochloride”, is often found in drugs or in bioactive molecules . Its role can vary depending on its position in the molecule and the therapeutic class .

  • Chemical Reactivity and Synthesis : The chemical reactivity of piperazine-based synthons, including “1-(Phenylsulfonyl)piperazine hydrochloride”, facilitates its insertion into molecules . This makes it a valuable tool in the synthesis of various bioactive molecules .

  • Presence in Bioactive Molecules : The piperazine moiety, which is present in “1-(Phenylsulfonyl)piperazine hydrochloride”, is often found in drugs or in bioactive molecules . Its role can vary depending on its position in the molecule and the therapeutic class .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P280-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(benzenesulfonyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKAXFRZGQJNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)piperazine hydrochloride

CAS RN

412293-98-2
Record name 1-(benzenesulfonyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 ml, round-bottomed flask was charged with 1-Boc-piperazine (18.55 g, 100 mmol, Sigma-Aldrich, St. Louis, Mo.), triethylamine (18.05 mL, 129 mmol), and 200 mL of CH2Cl2. To this was added benzenesulfonyl chloride (16.05 mL, 124 mmol, Sigma-Aldrich, St. Louis, Mo.). After 15 min, the mixture was diluted with water (150 mL) and the layers were separated. The organics were dried (MgSO4) and concentrated to give a white solid. This solid was dissolved in EtOAc (300 mL) and 150 mL of 4N HCl in dioxane. After 3 h at 65° C., the white precipitate was filtered to give 1-(phenylsulfonyl)piperazine hydrochloride (21.0 g) as a white solid.
Quantity
18.55 g
Type
reactant
Reaction Step One
Quantity
18.05 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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